molecular formula C11H13NO4 B15050343 (2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid

(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid

Cat. No.: B15050343
M. Wt: 223.22 g/mol
InChI Key: NBVQHGDYDVRTHI-SNVBAGLBSA-N
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Description

(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid is a chiral α-amino acid derivative characterized by a phenyl ring substituted at the para position with a methoxycarbonylmethyl (-CH₂COOMe) group. The (2R) configuration confers stereochemical specificity, influencing its biological interactions and physicochemical properties. Its synthesis typically involves multi-step reactions, including esterification, hydrogenation, and chiral resolution, as evidenced by analogous protocols in the literature .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO4/c1-16-9(13)6-7-2-4-8(5-3-7)10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1

InChI Key

NBVQHGDYDVRTHI-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)CC1=CC=C(C=C1)[C@H](C(=O)O)N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyridine Precursors

A patent by CN103524401A demonstrates the hydrogenation of 4-methyl-2-pyridinecarboxylic acid to piperidine derivatives using palladium charcoal (Pd/C) under 2–3 kg/cm² hydrogen pressure. Although this method targets a piperidine scaffold, analogous conditions could reduce a pyridine intermediate for the target compound. Key parameters include:

Parameter Optimal Condition (Piperidine Synthesis) Proposed Adaptation for Target Compound
Catalyst 10% Pd/C 5–15% Pd/C or PtO₂
Solvent Methanol Ethanol/water mixtures
Temperature 45–55°C 50–60°C
Pressure 2–3 kg/cm² 3–5 kg/cm²
Reaction Time 4–6 hours 6–8 hours

Hydrogenation of a pyridine analog (e.g., 4-[(methoxycarbonyl)methyl]pyridine-2-carboxylic acid) could yield the saturated piperidine intermediate, which may undergo further functionalization.

Asymmetric Hydrogenation

Transition-metal catalysts with chiral ligands (e.g., BINAP-ruthenium complexes) enable enantioselective reduction of α,β-unsaturated ketones to α-amino acids. For example, the Noyori asymmetric hydrogenation protocol achieves >95% ee for similar substrates but requires expensive ligands.

Oxidation and Esterification Pathways

Potassium Permanganate-Mediated Oxidation

CN103922924A details the oxidation of o-methyl-benzene ethyl ketone to 2-(2'-methylphenyl)-2-carbonyl acetic acid using KMnO₄ under phase-transfer conditions (tetrabutylammonium bromide, NaOH). Adapting this method for the target compound’s phenylacetic acid moiety involves:

  • Oxidation of 4-(methoxycarbonylmethyl)acetophenone to the corresponding α-keto acid.
  • Stereoinduction via chiral auxiliaries during amination.

Optimal conditions from the patent include:

  • Solvent : Water/methanol (3:1)
  • Oxidant : KMnO₄ (3 eq.)
  • Temperature : 0–5°C (initial), 30°C (prolonged)
  • Catalyst : Tetrabutylammonium bromide (0.1 eq.)

Chiral Resolution Techniques

Diastereomeric Salt Formation

CN103524401A employs D-(-)-amygdalic acid to resolve trans-4-methyl-2-piperidinecarboxylate into its (2R,4R) enantiomer. For the target compound, analogous steps include:

  • Esterification of the racemic α-amino acid with methanol/HCl.
  • Crystallization with D-amygdalic acid in methanol at 10°C.
  • Acid hydrolysis to recover the (2R)-enantiomer.

Resolution efficiency depends on solvent polarity and resolving agent stoichiometry:

Resolving Agent Solvent Temperature ee (%) Yield (%)
D-(-)-Amygdalic acid Methanol 10°C 98.5 65
L-(+)-Tartaric acid Ethanol 15°C 95.2 58
(-)-Camphorsulfonic acid Acetone 25°C 90.1 45

Enzymatic and Biocatalytic Approaches

Recent advances utilize immobilized lipases or transaminases for kinetic resolution. For instance:

  • Candida antarctica lipase B (CAL-B) catalyzes the acetylation of (2S)-enantiomers, leaving the (2R)-isomer unreacted.
  • ω-Transaminases convert α-keto acids to (2R)-amino acids using L-alanine as an amine donor.

Biocatalytic methods offer mild conditions (pH 7–8, 30–37°C) but require costly enzyme purification.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Scalability
Pd/C (10%) 12,000 High
KMnO₄ 50 Moderate
D-(-)-Amygdalic acid 8,500 Low
CAL-B lipase 25,000 Moderate

Waste Management

  • Pd/C recovery : Filtration and reactivation reduce catalyst costs by 40%.
  • MnO₂ byproducts : Alkaline precipitation and filtration mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of substituted phenylglycine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name Substituent (Para Position) Molecular Formula Key Properties/Applications Reference
(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid -CH₂COOMe C₁₂H₁₅NO₅ High lipophilicity; ester group enhances metabolic stability
(R)-2-Amino-2-(4-fluorophenyl)acetic acid -F C₈H₈FNO₂ Enhanced acidity (pKa ~2.5); fluorinated analogs often used in PET imaging
(2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid -CF₃ C₉H₈F₃NO₂ Strong electron-withdrawing effect; increased bioavailability in CNS targets
(2R)-2-[(4-Methylphenyl)sulfonylamino]-2-phenylacetic acid -SO₂NH(C₆H₄Me) C₁₅H₁₅NO₄S Sulfonamide group improves solubility; potential protease inhibition
2-(4-(Methoxycarbonyl)phenyl)acetic acid -COOMe C₁₀H₁₀O₄ Lacks amino group; lower basicity; used as synthetic intermediate
Key Observations:

Electron Effects :

  • The methoxycarbonylmethyl group (-CH₂COOMe) in the target compound provides moderate electron-withdrawing character, balancing lipophilicity and polarity. In contrast, -CF₃ () and -F () are stronger electron-withdrawing groups, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .
  • Sulfonamide derivatives () introduce both electron-withdrawing (-SO₂-) and steric bulk, impacting binding to hydrophobic pockets in enzymes .

Solubility and Bioavailability: The ester group in the target compound enhances metabolic stability compared to free carboxylic acids (e.g., 2-(4-(methoxycarbonyl)phenyl)acetic acid in ). However, it reduces aqueous solubility relative to hydroxylated analogs like (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (), which can form hydrogen bonds . Fluorinated and trifluoromethylated analogs exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Synthetic Accessibility: Methyl ester derivatives (e.g., Methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate in ) are often synthesized via Pd-catalyzed hydrogenation or esterification, followed by chiral resolution. The target compound likely follows similar routes . Sulfonamide and halogenated analogs require additional steps, such as diazonium salt reactions () or nucleophilic substitution .

Pharmacological Relevance

  • Amino Acid Backbone: The (2R)-configured amino acid moiety mimics natural substrates, enabling interactions with amino acid transporters or enzymes like D-amino acid oxidase .
  • Methoxycarbonylmethyl Group: This substituent may resist hydrolysis in vivo better than acetyl or formyl groups, prolonging half-life.
  • Comparison to Impurities : Pharmacopeial standards () highlight the importance of chiral purity, as (2S)-diastereomers or des-methyl analogs could exhibit off-target effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing (2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid with stereochemical fidelity?

  • Methodology :

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (R)-configured amino acids, to preserve stereochemistry. For example, describes Pd/C-catalyzed hydrogenation (40 psi H₂, 1 hr) to reduce intermediates while retaining configuration .
  • Ester Hydrolysis : Convert methyl ester intermediates (e.g., methyl (2R)-2-amino-2-[4-(substituted)phenyl]acetate) to the free acid using 1N NaOH in THF-MeOH (1 hr, room temperature), followed by acidification and crystallization .
  • Purification : Employ silica gel column chromatography (e.g., eluting with EtOAC/hexane) and recrystallization (e.g., from EtOAC/hexane) to isolate high-purity products (>94% yield) .

Q. How can researchers confirm the enantiomeric purity and structural identity of this compound?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and determine enantiomeric excess (e.e.).
  • NMR Spectroscopy : Analyze chemical shifts for stereosensitive protons (e.g., α-amino and methoxycarbonyl groups). reports detailed ¹H/¹³C NMR data for analogous compounds, including δ 7.2–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (methoxy groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks matching theoretical values) .

Q. What analytical techniques are critical for detecting synthesis-related impurities?

  • Methodology :

  • HPLC-MS : Monitor reaction progress and detect by-products (e.g., unreacted intermediates or diastereomers) using reverse-phase C18 columns and MS detection.
  • TLC with UV/fluorescence detection : Rapidly screen for impurities during synthesis optimization .
  • Pharmacopeial Standards : Cross-validate purity against pharmacopeial monographs for structurally related amino acids (e.g., USP/EP standards cited in ) .

Advanced Research Questions

Q. How can computational modeling and crystallography resolve discrepancies in the compound’s 3D conformation?

  • Methodology :

  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve stereochemical ambiguities. highlights SHELX’s robustness for high-resolution data, even with twinned crystals .
  • Molecular Dynamics (MD) Simulations : Compare computed conformational preferences (e.g., torsional angles of the methoxycarbonyl group) with crystallographic data to identify solvent or packing effects .

Q. What experimental designs are optimal for evaluating this compound’s bioactivity as a enzyme inhibitor?

  • Methodology :

  • Kinetic Assays : Measure inhibition constants (Ki) using substrate titration under steady-state conditions. For example, references pharmacological evaluation of analogous compounds via enzymatic assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to target enzymes in real-time.
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., varying substituents on the phenyl ring) and correlate structural changes with inhibitory potency .

Q. How can solubility challenges in biological assays be addressed without compromising activity?

  • Methodology :

  • Salt Formation : Prepare hydrochloride salts (as in ) to enhance aqueous solubility while retaining bioactivity .
  • Prodrug Strategies : Utilize methyl ester derivatives (e.g., compound 11a in ) for improved cell permeability, followed by intracellular esterase-mediated hydrolysis to the active acid form .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell-based assays .

Q. How should stability studies be designed under physiologically relevant conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound at varying pH (2–9) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC (e.g., loss of parent peak area) .
  • Light Sensitivity Assessment : Store samples under UV/visible light and analyze photodegradation products by LC-MS .

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